molecular formula C15H18BrN3O2 B2700144 1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol CAS No. 2380064-06-0

1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B2700144
CAS No.: 2380064-06-0
M. Wt: 352.232
InChI Key: GVONDAGNHYAQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol is a complex organic compound that features a bromopyrimidine moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 5-bromopyrimidine with an appropriate amine and a methoxyphenyl derivative. The reaction conditions often include the use of solvents like methanol or chloroform and may require heating or microwave irradiation to facilitate the nucleophilic displacement reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the methoxyphenyl group.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different substituents on the pyrimidine ring.

Uniqueness

1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(5-bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-15(20,7-11-3-5-13(21-2)6-4-11)10-19-14-17-8-12(16)9-18-14/h3-6,8-9,20H,7,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONDAGNHYAQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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